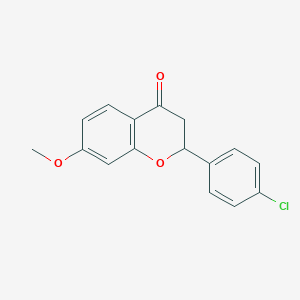
7-Methoxy-4'-chloroflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-7-methoxyflavanone is a flavanone derivative, a class of compounds known for their diverse biological activities. Flavanones are a type of flavonoid, which are polyphenolic compounds found in various plants. These compounds have been studied for their potential pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Chloro-7-methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcone derivatives. The chalcone derivatives are typically obtained via Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base . The cyclization process can be catalyzed by acids such as sulfuric acid in ethanol .
Industrial Production Methods
While specific industrial production methods for 4’-Chloro-7-methoxyflavanone are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and methylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavone derivatives, while reduction can yield dihydroflavanones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4’-Chloro-7-methoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), through the modulation of signaling pathways like NF-κB and MAPK.
Neuroprotective Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1).
Comparison with Similar Compounds
4’-Chloro-7-methoxyflavanone can be compared with other similar flavanone derivatives:
4’-Bromo-7-methoxyflavanone: This compound has similar chemical properties but may exhibit different biological activities due to the presence of a bromine atom instead of chlorine.
7-Methoxyflavanone: Lacks the chloro substituent, which may affect its pharmacological properties.
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): Contains additional hydroxyl groups, which can enhance its antioxidant activity.
Properties
Molecular Formula |
C16H13ClO3 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-8,15H,9H2,1H3 |
InChI Key |
BGRSYEDPNHCXQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















